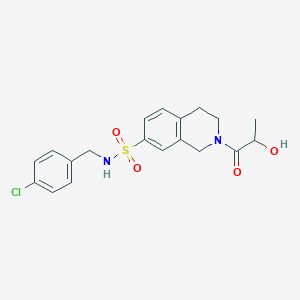
N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-lactoyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0910560 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
- Inhibition of PNMT : 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides, related to tetrahydroisoquinoline-7-sulfonamide, have been studied for their ability to inhibit PNMT in vitro. This inhibition is significant in the context of norepinephrine to epinephrine conversion, showing potential implications in neurotransmitter regulation (Blank et al., 1980).
Catalysis in Organic Synthesis
- Nanosized N-sulfonic Acid Catalyst : A novel nano-sized N-sulfonic acid has been utilized to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This demonstrates the role of similar sulfonamide structures in facilitating organic reactions (Goli-Jolodar et al., 2016).
Cancer Research
- Anticancer Properties : Aromatic sulfonamides with a condensed piperidine moiety, similar to the chemical structure , have shown potential as oxidative stress-inducing anticancer agents. These compounds were found to induce cytotoxic effects in various cancer cell lines, suggesting their potential in cancer therapy (Madácsi et al., 2013).
Enzyme Inhibition
- Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Potency : Compounds with sulfonamide structures have been evaluated for their PNMT inhibitory potency and affinity for the alpha2-adrenoceptor. These findings contribute to understanding the role of such compounds in neurotransmission and potential therapeutic applications (Grunewald et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-hydroxypropanoyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13(23)19(24)22-9-8-15-4-7-18(10-16(15)12-22)27(25,26)21-11-14-2-5-17(20)6-3-14/h2-7,10,13,21,23H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPGNGUDYYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)
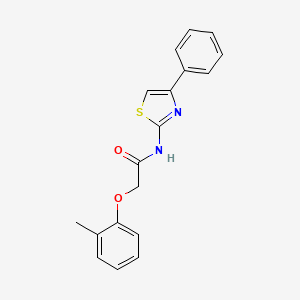



![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
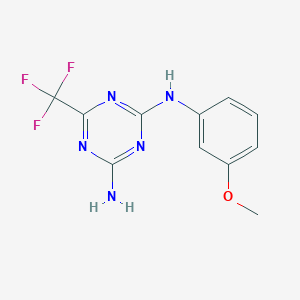
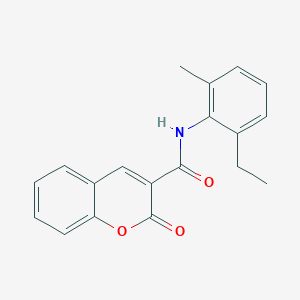
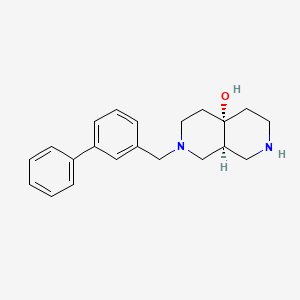

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)
